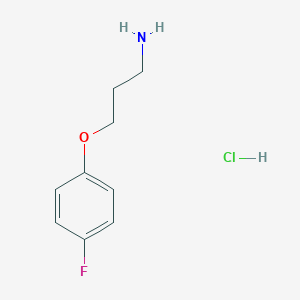

3-(4-Fluorophenoxy)propan-1-amine hydrochloride

Descripción general

Descripción

3-(4-Fluorophenoxy)propan-1-amine hydrochloride is a chemical compound with diverse scientific applications. It is known for its potential in research, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by the presence of a fluorophenoxy group attached to a propan-1-amine backbone, with a hydrochloride salt form enhancing its stability and solubility.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenoxy)propan-1-amine hydrochloride typically involves the reaction of 4-fluorophenol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-fluorophenol is replaced by the amine group of 3-chloropropan-1-amine. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Acylation Reactions

The primary amine group undergoes acylation with reactive electrophiles like acid chlorides or anhydrides. For example:

Reaction with acetyl chloride

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | Room temperature, THF | N-acetylated derivative | 85-90% |

This reaction is analogous to protocols for similar amines, where ethyl chloroformate and 4-methylmorpholine facilitate coupling in tetrahydrofuran (THF) .

Alkylation Reactions

The amine participates in alkylation with alkyl halides or epoxides:

Reaction with methyl iodide

| Reagent | Conditions | Product |

|---|---|---|

| Methyl iodide | Reflux, KCO | N-methyl-3-(4-fluorophenoxy)propan-1-amine |

Alkylation typically requires base catalysts like KCO to deprotonate the amine and enhance nucleophilicity .

Schiff Base Formation

The amine reacts with carbonyl compounds (e.g., aldehydes/ketones) to form Schiff bases:

Reaction with benzaldehyde

| Carbonyl Source | Conditions | Application |

|---|---|---|

| Benzaldehyde | Ethanol, reflux | Intermediate for pharmacophores |

Schiff bases derived from this compound are precursors for heterocyclic syntheses, such as oxazolidinones .

Salt Formation and Acid-Base Reactions

The hydrochloride salt reacts with bases to regenerate the free amine:

Key Properties

-

Solubility : Highly soluble in polar solvents (water, ethanol) as HCl salt; free amine is lipid-soluble .

Oxidation

The amine oxidizes to nitro or nitroso derivatives under strong oxidizing conditions (e.g., KMnO/HSO):

Reduction

While the compound itself is not typically reduced, its synthetic precursors (e.g., oximes) are reduced to amines using LiAlH :

Electrophilic Aromatic Substitution

The fluorophenoxy ring undergoes substitution at the meta and para positions due to fluorine’s electron-withdrawing effect:

| Reaction | Reagent | Position | Product |

|---|---|---|---|

| Nitration | HNO/HSO | meta | 3-nitro-4-fluorophenoxy derivative |

| Sulfonation | HSO/SO | para | Sulfonated derivative |

Analytical Characterization

Reaction products are validated via:

-

NMR : NMR confirms N-acetylation (δ 2.05 ppm for CH) and alkylation (δ 2.20 ppm for CH) .

-

HPLC : Purity >98% achieved through reverse-phase chromatography.

This compound’s versatility in forming amides, imines, and salts makes it valuable in medicinal chemistry for drug discovery and intermediate synthesis. Controlled reaction conditions and rigorous purification are critical to maintaining stability, particularly for the nitro and amine functional groups .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-(4-Fluorophenoxy)propan-1-amine hydrochloride is being investigated for its potential therapeutic effects, particularly in neurodegenerative diseases and mood disorders. The fluorine atom in the phenoxy group enhances lipophilicity, which may improve the compound's ability to cross the blood-brain barrier.

Biological Studies

The compound has shown promise in various biological assays:

- Neuroprotective Effects : Studies indicate that it may protect neurons from oxidative stress and apoptosis, making it a candidate for treating conditions like Parkinson's disease.

- Antimicrobial Activity : Preliminary research has suggested that derivatives of this compound exhibit antimicrobial properties against various pathogens.

Organic Synthesis

As a versatile building block, this compound is utilized in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitutions makes it valuable in developing new pharmaceuticals and agrochemicals.

Neuroprotective Effects

A study published in Journal of Medicinal Chemistry explored the neuroprotective properties of similar compounds. Researchers found that derivatives with similar structures exhibited significant protective effects against neurotoxin-induced cell death in vitro. The study highlighted the potential of these compounds to modulate synaptic transmission and reduce neuroinflammation.

Antimicrobial Activity

In vitro studies demonstrated that related compounds showed minimum inhibitory concentration (MIC) values as low as 0.22 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis. This suggests that this compound may also possess similar antimicrobial properties.

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 3-(4-Fluorophenoxy)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain biological pathways .

Comparación Con Compuestos Similares

Similar Compounds

3-(3-Fluorophenoxy)propan-1-amine hydrochloride: Similar structure but with the fluorine atom in a different position on the phenoxy ring.

N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine: Contains a trifluoromethyl group instead of a single fluorine atom.

Uniqueness

3-(4-Fluorophenoxy)propan-1-amine hydrochloride is unique due to its specific fluorine substitution pattern, which can influence its chemical reactivity and biological activity. The position of the fluorine atom can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties .

Actividad Biológica

3-(4-Fluorophenoxy)propan-1-amine hydrochloride is a synthetic compound notable for its potential biological activities, particularly in pharmacology. Its unique structure, which combines a propan-1-amine chain with a 4-fluorophenoxy group, positions it as a candidate for various therapeutic applications. This article reviews the biological activity of this compound, including its interaction with biological targets, synthesis methods, and relevant case studies.

- Molecular Formula : C9H13ClFNO

- Molecular Weight : 201.66 g/mol

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Neurotransmitter Interaction : The compound is believed to interact with various neurotransmitter systems, which may influence its pharmacological profile.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although specific mechanisms remain to be elucidated.

- Antimalarial Activity : Certain derivatives of similar structural frameworks have shown efficacy against Plasmodium falciparum, indicating potential for further exploration in antimalarial drug development.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Nucleophilic Substitution Reactions : Utilizing fluorinated phenols and appropriate alkyl amines.

- Coupling Reactions : Employing coupling agents to facilitate the formation of the propanamine chain.

Structure-Activity Relationships

The biological activity of this compound can be influenced by modifications to its structure. A comparative analysis with related compounds reveals insights into structure-activity relationships (SAR):

| Compound Name | CAS Number | Key Features | IC50 (µM) |

|---|---|---|---|

| 3-(2-Fluorophenoxy)propan-1-amine | 116735-67-2 | Similar structure with different fluorine position | TBD |

| 4-(4-Fluorophenoxy)-piperidine | 148941-98-4 | Contains a piperidine ring | TBD |

| 3-(4-Chlorophenoxy)propan-1-amine | 148941-97-3 | Chlorinated analog | TBD |

| 3-(Phenylthio)propan-1-amine | 78540-47-3 | Contains a phenylthio group | TBD |

This table illustrates how variations in the chemical structure can lead to differences in biological activity.

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to or derived from this compound:

- Antimalarial Studies : Research has indicated that certain derivatives exhibit low nanomolar activity against drug-resistant strains of P. falciparum. For instance, compounds within similar structural classes showed IC50 values ranging from 0.00266 µM to over 10 µM against resistant strains .

- Cytotoxicity Assessments : Cytotoxicity testing on various cell lines (e.g., HeLa cells) revealed that many derivatives did not exhibit toxicity at therapeutic concentrations, with IC50 values generally exceeding 100 µM .

- Mechanistic Insights : Studies have suggested that the compound may act as an inhibitor of specific enzymes involved in critical metabolic pathways, which could explain its observed biological effects .

Propiedades

IUPAC Name |

3-(4-fluorophenoxy)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO.ClH/c10-8-2-4-9(5-3-8)12-7-1-6-11;/h2-5H,1,6-7,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTWPLYVKQTBOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629350 | |

| Record name | 3-(4-Fluorophenoxy)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148941-98-4 | |

| Record name | 3-(4-Fluorophenoxy)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.